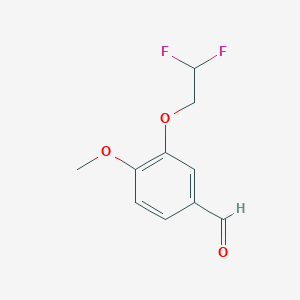
3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde
Overview
Description
3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde is a useful research compound. Its molecular formula is C10H10F2O3 and its molecular weight is 216.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(2,2-Difluoroethoxy)-4-methoxybenzaldehyde is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its antimicrobial and antioxidant properties, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H12F2O3. The presence of the difluoroethoxy group and the methoxybenzaldehyde moiety contributes to its unique chemical behavior, which is crucial for its biological activity.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of compounds related to this compound. For instance, a study on related compounds showed significant antibacterial activity against various strains of Salmonella, with minimal inhibitory concentrations (MICs) ranging from 64 μg/mL to 128 μg/mL for different strains (Table 1) .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| MBT | Salmonella typhi (ATCC 6539) | 64 |
| MBT | Salmonella paratyphi A | 64 |
| MBT | Salmonella paratyphi B | 128 |
| MBT | Salmonella typhimurium | 64 |
The compound's structure suggests that it may exhibit similar or enhanced antibacterial properties due to the presence of the difluoroethoxy group, which can influence membrane permeability and interaction with bacterial targets.
Antioxidant Activity
The antioxidant potential of similar benzaldehyde derivatives has been assessed through various assays. For example, a study indicated that compounds like 2-hydroxy-4-methoxybenzaldehyde demonstrated moderate antioxidant activity with IC50 values in the range of 9.04 mg/mL for DPPH radical scavenging . While specific data on this compound is limited, it is reasonable to hypothesize that its structural analogs could exhibit comparable antioxidant effects.
Table 2: Antioxidant Activity Assay Results for Related Compounds
| Assay Type | IC50 (mg/mL) |
|---|---|
| DPPH Inhibition | 9.04 |
| β-Carotene Bleaching | 0.25 |
| Ferrozine-Fe²⁺ Complex Formation | 2.31 |
Case Studies and Research Findings
In-depth case studies have highlighted the efficacy of benzaldehyde derivatives in clinical settings. For instance, research has shown that certain derivatives can effectively disrupt biofilms formed by antibiotic-resistant bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). These findings suggest that modifications like the difluoroethoxy group might enhance biofilm disruption capabilities .
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : The difluoroethoxy group may alter membrane fluidity, enhancing permeability and leading to increased susceptibility of bacteria.
- Reactive Oxygen Species (ROS) Generation : Compounds with antioxidant properties often act by generating ROS, which can damage cellular components in pathogens.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and replication.
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-3-2-7(5-13)4-9(8)15-6-10(11)12/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMMSEMEPKOWQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















